REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[NH:9][C:10]([C:15]3[CH:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=3)=[CH:11][C:12](=[O:14])[CH:13]=2)[CH:3]=1.OCCN1CCNCC1>ClC1C=CC=CC=1>[N:5]1[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=1[C:8]1[NH:9][C:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[CH:11][C:12](=[O:14])[CH:13]=1
|
Name
|
9
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4,4″-dichlor-1′H-[2,2′;6′,2″]terpyridin-4′-on
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C=1NC(=CC(C1)=O)C1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
OCCN1CCNCC1
|
Name
|
Zn(II) chloride
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
Afterwards the solution is concentrated by a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The raw product is recrystallized from 40 ml water respectively 30 ml methanol
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1NC(=CC(C1)=O)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[NH:9][C:10]([C:15]3[CH:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=3)=[CH:11][C:12](=[O:14])[CH:13]=2)[CH:3]=1.OCCN1CCNCC1>ClC1C=CC=CC=1>[N:5]1[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=1[C:8]1[NH:9][C:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[CH:11][C:12](=[O:14])[CH:13]=1
|
Name
|
9
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4,4″-dichlor-1′H-[2,2′;6′,2″]terpyridin-4′-on
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)C=1NC(=CC(C1)=O)C1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
OCCN1CCNCC1
|
Name
|
Zn(II) chloride
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
Afterwards the solution is concentrated by a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The raw product is recrystallized from 40 ml water respectively 30 ml methanol
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1NC(=CC(C1)=O)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |